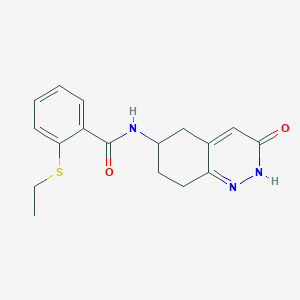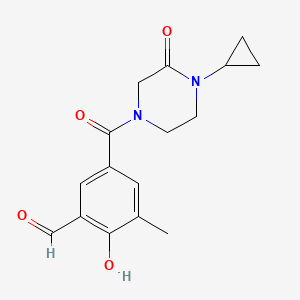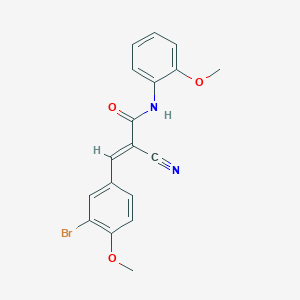
Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The presence of a methoxyphenyl group could potentially influence these properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiadiazole derivatives are typically synthesized by researchers using variable substituents as target structures . The synthetic intermediate ethyl 4-cyanoacetamido benzoate has been used as a precursor for the synthesis of various scaffolds containing the benzocaine core .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and an acetamido benzoate group. The thiadiazole ring contains sulfur and nitrogen atoms, and its orientation towards the target site can be influenced by substituents at position-2 and -4 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Facile Synthesis of Benzothieno[3,2-b]pyran Derivatives: A study by Ma, Yu, and Meng (2018) describes an efficient catalyzed domino reaction for synthesizing a series of 2H-benzo[4,5]thieno[3,2-b]pyran derivatives. These compounds, which share structural motifs with Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, demonstrate the potential for diverse applications in organic synthesis and drug discovery due to their high yields and scalability (Ma, Yu, & Meng, 2018).
Antimicrobial Activities
- Thiazoles and Their Derivatives: Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, exhibiting in vitro antimicrobial activity against bacterial and fungal isolates. This research highlights the potential of thiazole-based compounds in developing new antimicrobial agents, suggesting a possible area of application for Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (Wardkhan et al., 2008).
Electropolymerization and Electrochemical Studies
- Electrochemical and Electrochromic Properties: Hu et al. (2013) synthesized donor–acceptor type monomers with potential electrochemical activity, which could be related to the compound . These studies suggest the application of such compounds in developing electrochromic devices due to their color-changing properties upon oxidation and reduction (Hu et al., 2013).
Catalytic Applications
- Molybdenum(VI) Complex Catalyst: Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as a catalyst for oxidation reactions. This research underscores the potential use of related compounds in catalysis, particularly for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles, have been reported to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit their effects through various mechanisms depending on their specific structure and the biological target .
Biochemical Pathways
For instance, a synthetic salidroside analog, which shares some structural similarities with the compound , has been reported to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation .
Result of Action
Compounds with similar structures have been reported to have various effects at the molecular and cellular level, including cytotoxic activity on human tumor cell lines .
Propiedades
IUPAC Name |
ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-27-19(25)15-6-4-5-7-16(15)21-17(24)12-28-20-22-18(23-29-20)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTUCCCDPVUZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2763452.png)
![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)


![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)

![2,6-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2763464.png)
![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)

![5,6-dichloro-2-methyl-N-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2763471.png)

![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2763474.png)
